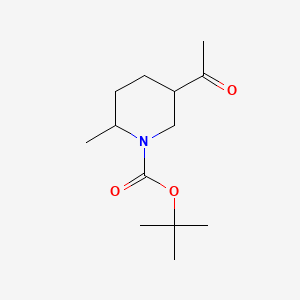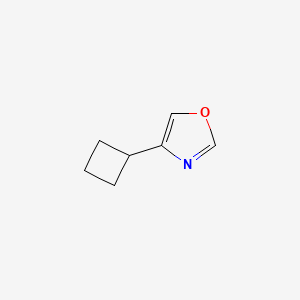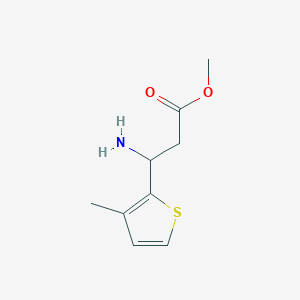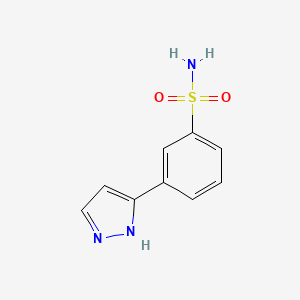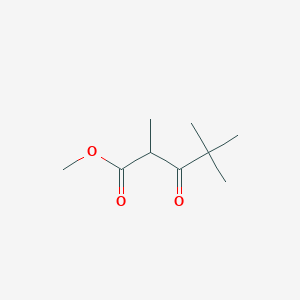
Methyl 2,4,4-trimethyl-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,4-trimethyl-3-oxopentanoate, also known as methyl 4,4-dimethyl-3-oxopentanoate, is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2,4,4-trimethyl-3-oxopentanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,4,4-trimethyl-3-oxopentanoate can be synthesized through several methods. One common method involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Another method involves the use of diethylzinc and methylene iodide to insert a methylene unit between the carbonyl functionalities of readily accessible β-keto esters . This method requires careful handling of reagents and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors and distillation columns to optimize yield and purity. Industrial production methods focus on cost-effectiveness and scalability while maintaining high product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,4-trimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: 2,4,4-trimethyl-3-oxopentanoic acid.
Reduction: Methyl 2,4,4-trimethyl-3-hydroxypentanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,4,4-trimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,4,4-trimethyl-3-oxopentanoate involves its reactivity as a keto ester. The compound can participate in various chemical reactions due to the presence of both the keto and ester functional groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new bonds and the generation of different products.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl pivaloylacetate
- Methyl 4,4,4-trimethyl-3-oxobutanoate
- Methyl 3-oxo-4,4-dimethylpentanoate
Uniqueness
Methyl 2,4,4-trimethyl-3-oxopentanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of three methyl groups on the pentanoate backbone provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 2,4,4-trimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6H,1-5H3 |
Clave InChI |
HFEYHSMAQZZKIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
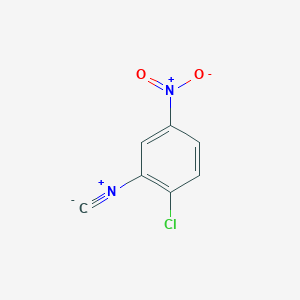
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
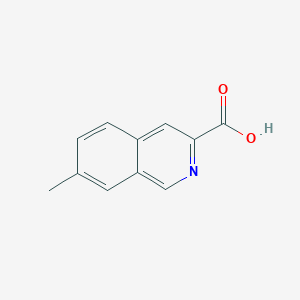

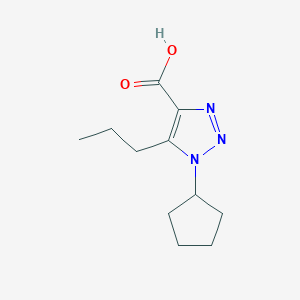
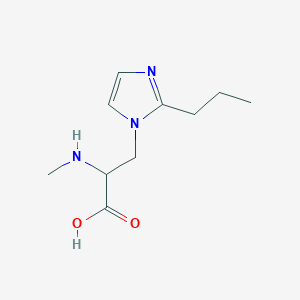
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)
